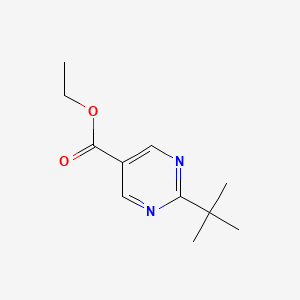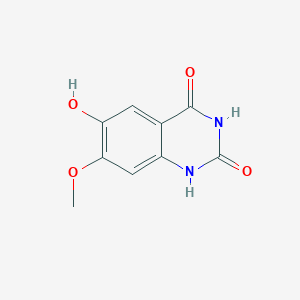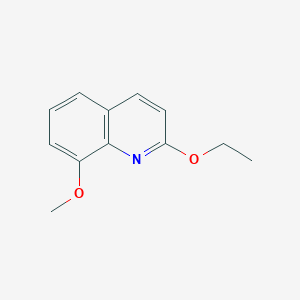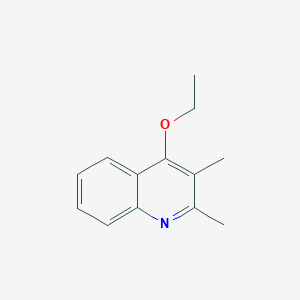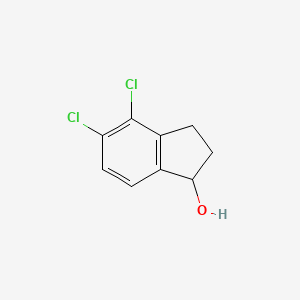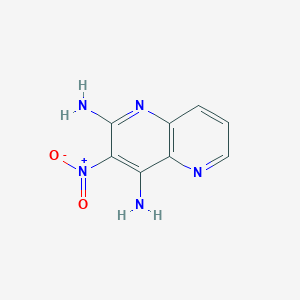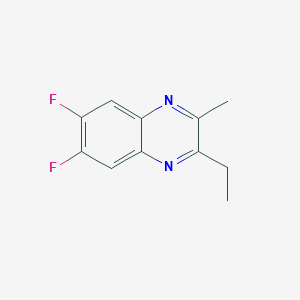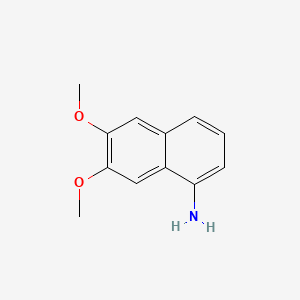
6,7-Dimethoxy-1-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxynaphthalen-1-amine is an organic compound with the molecular formula C12H13NO2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 6th and 7th positions and an amine group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxynaphthalen-1-amine typically involves the reaction of 6,7-dimethoxynaphthalene with an amine source. One common method includes the use of 6,7-dimethoxynaphthalen-1-amine chloride, which is dissolved in pyridine and reacted with a substituted sulfonyl chloride under ice bath conditions. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for 6,7-dimethoxynaphthalen-1-amine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxynaphthalen-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Pyridine is commonly used as a solvent in substitution reactions involving 6,7-dimethoxynaphthalen-1-amine.
Major Products Formed
Aplicaciones Científicas De Investigación
6,7-Dimethoxynaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel inhibitors of angiogenesis and tumor growth.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in the study of biomolecule-ligand complexes and free energy calculations.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxynaphthalen-1-amine, particularly its derivatives, involves the inhibition of angiogenesis and tumor growth. The planar structure of the naphthalene ring allows it to interact with the ATP binding site of protein kinases, thereby inhibiting their activity. This leads to the suppression of angiogenesis and the proliferation of tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-1-naphthylamine: Similar in structure but may have different functional groups at other positions.
N-(6,7-Dimethoxynaphthalen-yl)sulfamide: A derivative used as an angiogenesis inhibitor.
Uniqueness
6,7-Dimethoxynaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit angiogenesis and tumor growth makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
52401-42-0 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
6,7-dimethoxynaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h3-7H,13H2,1-2H3 |
Clave InChI |
XWSTYNKWYKLHFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CC=C2N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


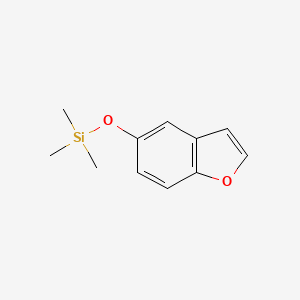


![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)


